molecular formula C7H4ClF3O3S B12937163 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride

4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B12937163
M. Wt: 260.62 g/mol
InChI Key: DUTOWVHDIIXNHO-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is an organofluorine compound characterized by the presence of both difluoromethoxy and sulfonyl chloride functional groups

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Sulfonamides and sulfonates: Formed from nucleophilic substitution reactions.

    Oxidized or reduced derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with fluorinated motifs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethoxy)-2-fluorobenzene-1-sulfonyl chloride is unique due to the combination of its difluoromethoxy and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C7H4ClF3O3S

Molecular Weight

260.62 g/mol

IUPAC Name

4-(difluoromethoxy)-2-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-2-1-4(3-5(6)9)14-7(10)11/h1-3,7H

InChI Key

DUTOWVHDIIXNHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)S(=O)(=O)Cl

Origin of Product

United States

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